molecular formula C8H4F3NO3 B8424487 2(3H)-Benzoxazolone, 5-(trifluoromethoxy)-

2(3H)-Benzoxazolone, 5-(trifluoromethoxy)-

Cat. No. B8424487
M. Wt: 219.12 g/mol
InChI Key: BMTKWSRKNCSKNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2(3H)-Benzoxazolone, 5-(trifluoromethoxy)- is a useful research compound. Its molecular formula is C8H4F3NO3 and its molecular weight is 219.12 g/mol. The purity is usually 95%.
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properties

Product Name

2(3H)-Benzoxazolone, 5-(trifluoromethoxy)-

Molecular Formula

C8H4F3NO3

Molecular Weight

219.12 g/mol

IUPAC Name

5-(trifluoromethoxy)-3H-1,3-benzoxazol-2-one

InChI

InChI=1S/C8H4F3NO3/c9-8(10,11)15-4-1-2-6-5(3-4)12-7(13)14-6/h1-3H,(H,12,13)

InChI Key

BMTKWSRKNCSKNG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1OC(F)(F)F)NC(=O)O2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a mixture of 2-amino-4-(trifluoromethoxy)phenol (1.01 g) and 1,4-dioxane (20 mL) was added CDI (1.10 g), followed by heating and stirring at 70° C. for 7 hours. The reaction mixture was cooled to room temperature, and then the solvent was concentrated to a half of the volume under reduced pressure. To the obtained residue was added water (30 mL), followed by adjusting to pH 4 by the addition of concentrated hydrochloric acid under ice-cooling, and stirring at the same temperature for 1 hour. The resulting solid was collected by filtration to obtain 5-(trifluoromethoxy)-1,3-benzoxazol-2(3H)-one (830 mg).
Quantity
1.01 g
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reactant
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20 mL
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1.1 g
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reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

2-amino-4-(trifluoromethyloxy)phenol (1.0 g, 5.2 mmol), was dissolved in 25 mL of anhydrous tetrahydrofuran under argon. The mixture was heated to reflux (70° C.) and then 1,1′-carbonyldiimidazole (1.1 g, 6.7 mmol) was slowly added in small portions over a one hour period. After the addition was complete, the reaction continued to reflux for another 2.5 hours, before it was determined to be complete by LCMS (two Aquasil C18, 20×1 mm columns were run in sequence, 4 minutes at 0.1 mL/min, 1-99% CH3CN/H2O with 0.018% trifluoroacetic acid, ES) Rt=2.3 min and m/e 220 [M+1]+. The mixture was allowed to cool to room temperature before all volatiles were removed by rotary evaporation. The crude residue was dissolved in 100 mL of ethyl ether and washed with water (3×30 mL) and brine (3×30 mL). The organic layer was dried over Na2SO4, filtered and concentrated to give 5-[(trifluoromethyl)oxy]-1,3-benzoxazol-2(3H)-one (1.12 g, 5.1 mmol, 98%) as a brown amorphous solid. MS (ES) m/e 220 [M+H]+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
25 mL
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solvent
Reaction Step One
Quantity
1.1 g
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reactant
Reaction Step Two
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0 (± 1) mol
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